N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide
Description
N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is a nitrogen-containing spirocyclic compound characterized by a unique 6-azaspiro[3.4]octane core. The molecule features a hydroxymethyl substituent at the 8-position and an acetimidamide group functionalized with a hydroxylamine moiety.
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N'-hydroxy-2-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c11-9(12-15)5-13-4-8(6-14)10(7-13)2-1-3-10/h8,14-15H,1-7H2,(H2,11,12) |
InChI Key |
WMJKWXZJVPCKSZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2(C1)CN(CC2CO)C/C(=N/O)/N |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functional group modifications. Key steps may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving aziridines or other nitrogen-containing intermediates.
Introduction of Hydroxymethyl Group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of Acetimidamide Group: This can be accomplished through amidation reactions using reagents like acetic anhydride and hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
N’-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and imidamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Structural Analogues in Azaspiro Chemistry
The compound’s spiro[3.4]octane core differentiates it from other azaspiro systems. Key comparisons include:
Key Observations :
- Ring Size and Strain : The spiro[3.4]octane core in the target compound provides a larger, less strained framework compared to spiro[3.3]heptane or spiro[2.5]octane systems. This may enhance conformational stability for receptor binding .
- Functional Groups : The hydroxymethyl and hydroxylamine groups in the target compound introduce polarity and hydrogen-bonding capacity, contrasting with the bromoacetamide (8a) or aniline (AS99635) substituents in analogues. These differences influence solubility and target selectivity.
- Synthetic Accessibility: The commercial availability of spiro[2.5]octane derivatives (e.g., AS99635) suggests established synthetic protocols, whereas the spiro[3.4]octane system in the target compound may require novel methodologies .
Pharmacological and Physicochemical Properties
While direct data for the target compound are scarce, inferences can be drawn from related structures:
- Enzyme Interaction : Compounds like AS37315 (lactam-containing spiro[2.5]octane) exhibit protease-modulating activity, suggesting that the target’s acetimidamide group could mimic transition states in enzymatic reactions .
- Bioavailability: The hydroxymethyl group may improve aqueous solubility compared to non-polar analogues (e.g., AS132171, a spiro[2.5]octane carboxylic acid derivative) .
Commercial and Research Relevance
- Its structural novelty positions it as a candidate for exploring unexplored biological targets, such as metalloenzymes or G-protein-coupled receptors (GPCRs).
Biological Activity
N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is a complex organic compound characterized by a spirocyclic structure with multiple functional groups, including hydroxymethyl and imidamide moieties. Its molecular formula is , and it has a molecular weight of 213.28 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3O2 |
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | N'-hydroxy-2-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanimidamide |
| InChI Key | WMJKWXZJVPCKSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)CN(CC2CO)CC(=NO)N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl and imidamide groups allows for the formation of hydrogen bonds, which can modulate the activity of these targets, potentially influencing biochemical pathways.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Compounds in the spirocyclic class have shown potential against various bacterial strains.
- Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth in vitro.
- Neuroprotective Effects : The modulation of neurotransmitter receptors is another area where spirocyclic compounds may exert beneficial effects.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that related azaspiro compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting similar potential for this compound .
- Cytotoxicity Assays : In vitro assays showed that certain spirocyclic compounds could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Neuropharmacological Research : Investigations into the effects on neurotransmitter systems revealed that spirocyclic compounds could influence dopamine and serotonin pathways, suggesting possible applications in treating neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 2-Azabicyclo[3.2.1]octane | Bicyclic | Limited biological activity |
| Indole Derivatives | Heterocyclic | Anticancer and anti-inflammatory effects |
| 6-Azaspiro[3.4]octane derivatives | Spirocyclic | Antimicrobial and neuroprotective |
Uniqueness of this compound
This compound stands out due to its combination of a spirocyclic core with hydroxymethyl and imidamide functional groups, which impart distinct chemical properties and reactivity compared to other azaspiro compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
